3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-3-23(4-2)20(25)18-14-24(17-8-6-5-7-9-17)22-19(18)15-10-12-16(21)13-11-15/h5-14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIWUNFXRUGDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzaldehyde with diethylamine and phenylhydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
(a) 3-(4-Chlorophenyl)-N´-((4-chlorophenyl)sulfonyl)-N-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
- Key Differences :
- Contains a 4,5-dihydropyrazole (partially saturated) core vs. the fully unsaturated pyrazole in the target compound.
- Substituted with a sulfonyl group and carboximidamide (N-methyl) at position 1.
- Activity: Acts as a cannabinoid CB1 receptor antagonist, demonstrating the role of sulfonyl and carboximidamide groups in receptor binding .
- Implications : The target compound’s N,N-diethyl carboxamide may alter receptor affinity compared to the sulfonyl-carboximidamide motif.
(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentyl-1H-pyrazole-3-carboxamide
- Key Differences :
- Substituted with 2,4-dichlorophenyl at position 1 and methyl at position 3.
- Features an N-pentyl carboxamide instead of N,N-diethyl.
- Activity: Exhibits cannabinoid CB1 antagonism with an IC50 of 0.139 nM, highlighting the importance of halogenated aryl groups for potency .
- Implications : The target compound’s phenyl and 4-chlorophenyl groups may reduce CB1 affinity compared to polychlorinated analogs.
(c) 3-(4-Chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
- Key Differences :
- Shares the 4-chlorophenyl and phenyl substituents but includes a sulfonyl bridge and carboximidamide .
- Molecular Weight : 487.4 g/mol vs. ~450.8 g/mol for the target compound .
Functional Group Impact on Activity
(a) Halogen Substitutions
- and highlight that chlorine substituents enhance antibacterial and CB1 antagonistic activities compared to methyl, methoxy, or nitro groups .
(b) Carboxamide vs. Carboximidamide
- Carboximidamide derivatives (e.g., ) show stronger receptor binding due to hydrogen-bonding capabilities of the imine group, whereas the target compound’s N,N-diethyl carboxamide may prioritize lipophilicity and metabolic stability .
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-(4-Chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its anticancer and kinase inhibitory activities.
The compound's molecular formula is with a molecular weight of approximately 304.8 g/mol. Its structure includes a pyrazole core with a chlorophenyl substituent, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy, particularly against glioblastoma. A related derivative, 4j , which shares structural similarities with this compound, demonstrated potent inhibitory effects on glioma cell lines. It inhibited the formation of 3D neurospheres derived from patient glioma stem cells and exhibited low cytotoxicity towards non-cancerous cells, suggesting a selective action against cancer cells .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases, particularly the AKT2/PKBβ pathway, which is crucial in oncogenic signaling. The inhibition of this pathway is associated with reduced malignancy in glioma cells and improved patient outcomes. The compound's low micromolar activity against purified kinases underscores its potential as a therapeutic agent targeting cancer cell proliferation .
Case Studies
- Study on Glioblastoma : A study screened various compounds similar to this compound against glioblastoma cell lines. The results indicated that certain derivatives effectively inhibited cell growth while sparing non-cancerous cells .
- Kinase Activity : In another study focusing on kinase inhibition, compounds with similar structures were tested against 139 different kinases. The findings revealed that these compounds, including this compound, showed significant inhibitory effects on AKT2/PKBβ, correlating with their anticancer efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN2O |
| Molecular Weight | 304.8 g/mol |
| Anticancer Activity | Potent against glioblastoma |
| Kinase Inhibition | Low micromolar activity |
| Selectivity | Low cytotoxicity to non-cancerous cells |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted phenylhydrazines with β-keto esters or related intermediates. For example, pyrazole-4-carboxamide derivatives are synthesized by reacting ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent amidation with diethylamine in the presence of coupling agents (e.g., EDC/HOBt) produces the target compound. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants significantly impact yield (typically 50–70%) and purity (>95% by HPLC) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxamide carbonyl at ~δ 165 ppm). IR spectroscopy identifies key functional groups (N-H stretch at ~3300 cm, C=O at ~1680 cm) .
- Crystallography : Single-crystal X-ray diffraction reveals monoclinic symmetry (space group ) with unit cell parameters . Bond lengths (e.g., C-Cl: 1.735 Å) and dihedral angles between aromatic rings provide insights into steric effects .
Advanced Research Questions
Q. What experimental strategies are employed to assess the compound's affinity for cannabinoid receptors, and how do results compare to known antagonists?
- Methodological Answer : Competitive binding assays using -labeled CP-55,940 or SR141716A on transfected HEK-293 cells expressing CB1 receptors quantify affinity (). For example, analogs of this compound exhibit values in the nanomolar range (e.g., 2.8 nM for JD5037), comparable to rimonabant (). Functional antagonism is validated via cAMP inhibition assays and in vivo models (e.g., rodent hypothermia tests) .
Q. How do molecular docking studies predict the interaction between this compound and its target receptors, and what are the limitations of these computational models?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model the compound’s binding to CB1 receptors, highlighting hydrogen bonding with Lys192 and π-π stacking with Phe174/Trp278. Predicted binding energies (ΔG ≈ -9.5 kcal/mol) correlate with experimental values. Limitations include rigid receptor assumptions (neglecting conformational changes) and solvent effects, necessitating MD simulations for refinement .
Q. How do structural modifications (e.g., halogen substitution, alkyl chain variation) impact the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer : Substituents like the 4-chlorophenyl group enhance lipophilicity (logP ≈ 4.2) but reduce aqueous solubility (<10 µg/mL). Formulation strategies (e.g., nanoemulsions, cyclodextrin complexes) improve bioavailability. For instance, PEGylation increases solubility by 15-fold in murine plasma, as quantified via HPLC-UV pharmacokinetic studies .
Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC values (e.g., enzyme vs. cell-based assays) are addressed via orthogonal methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
